7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is a chemical compound with the molecular formula C13H10IN3O2S and a molecular weight of 399.21 g/mol . This compound is characterized by the presence of an iodine atom, a sulfonyl group attached to a methylphenyl ring, and a pyrrolo[2,3-B]pyrazine core structure. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine involves several steps. One common synthetic route includes the iodination of a precursor compound followed by the introduction of the sulfonyl group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The sulfonylation step may require the use of sulfonyl chloride and a base to introduce the sulfonyl group onto the aromatic ring .
Chemical Reactions Analysis
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Scientific Research Applications
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving sulfonyl-containing compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Mechanism of Action
The mechanism of action for 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and iodine functional groups. These interactions may influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar compounds to 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine include other sulfonyl-containing pyrrolo[2,3-B]pyrazine derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and functional groups. Examples of similar compounds include:
- 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
- 7-Chloro-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
- 7-Fluoro-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
These compounds may exhibit different reactivity and biological activity due to the presence of different halogen atoms.
Properties
IUPAC Name |
7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVCFXSYVHUCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.